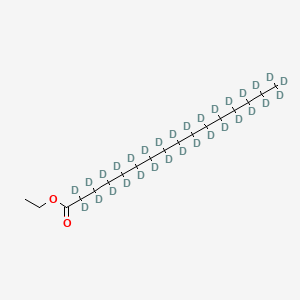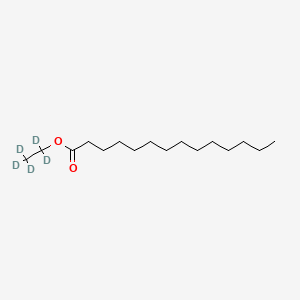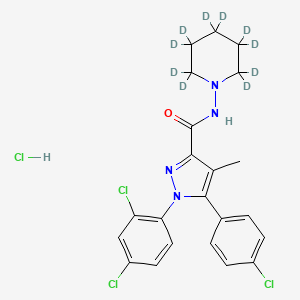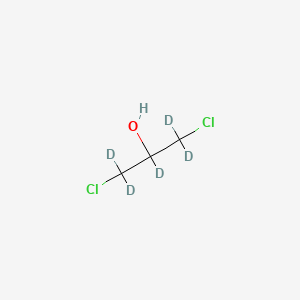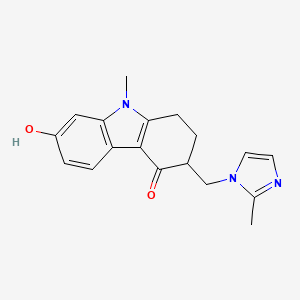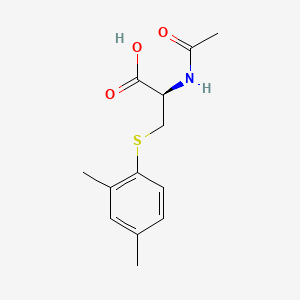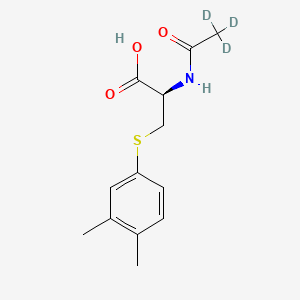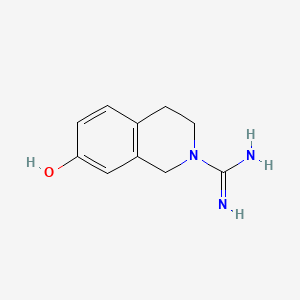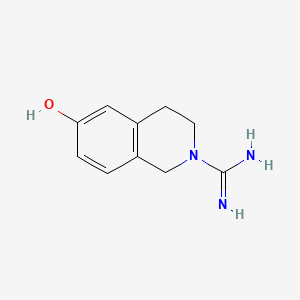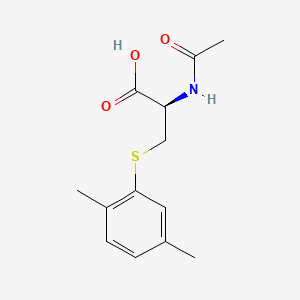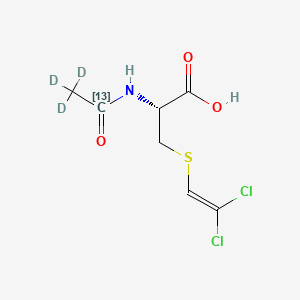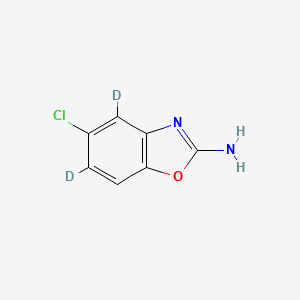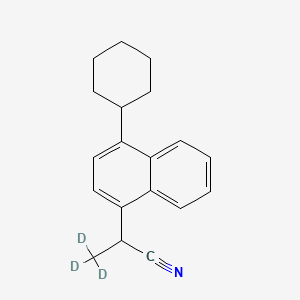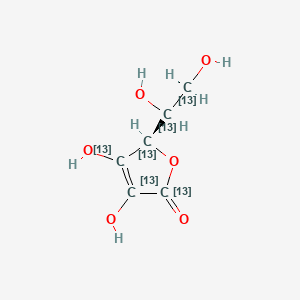
(2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one” is a labeled derivative of a furanone, which is a class of organic compounds characterized by a furan ring with a ketone group. This specific compound is isotopically labeled with carbon-13, making it useful in various scientific research applications, particularly in the study of metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one” typically involves the incorporation of carbon-13 isotopes into the precursor molecules. This can be achieved through various synthetic routes, including:
Starting from labeled precursors: Using commercially available carbon-13 labeled precursors, the compound can be synthesized through a series of chemical reactions, such as aldol condensation, oxidation, and cyclization.
Isotopic exchange: In some cases, isotopic exchange reactions can be used to introduce carbon-13 into the desired positions of the molecule.
Industrial Production Methods
Industrial production of isotopically labeled compounds often involves large-scale synthesis using labeled precursors. The process may include:
Batch synthesis: Conducting the synthesis in batch reactors with precise control over reaction conditions to ensure high yield and purity.
Purification: Using techniques such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “(2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ketone group in the furan ring can be reduced to form an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the ketone group may yield diols.
Scientific Research Applications
The compound “(2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one” has several scientific research applications, including:
Metabolic studies: The carbon-13 labeling allows for tracking the metabolic pathways of the compound in biological systems using nuclear magnetic resonance (NMR) spectroscopy.
Reaction mechanism studies: The isotopic labeling helps in elucidating the mechanisms of chemical reactions by providing insights into the fate of specific carbon atoms during the reaction.
Drug development: The compound can be used as a model compound in the development of new drugs, particularly those targeting metabolic pathways.
Mechanism of Action
The mechanism of action of “(2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one” involves its interaction with specific molecular targets and pathways. The carbon-13 labeling allows for detailed studies of these interactions, providing insights into the compound’s effects at the molecular level. For example, the compound may interact with enzymes involved in metabolic pathways, leading to changes in the activity of these enzymes.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one: The non-labeled version of the compound.
(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one: A similar compound with different isotopic labeling.
(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one: Another furanone derivative with different functional groups.
Uniqueness
The uniqueness of “(2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one” lies in its specific isotopic labeling, which allows for detailed studies of its behavior in various chemical and biological systems. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
(2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBSHSKHKDKBQ-HFEVONBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13C@@H]1[13C](=[13C]([13C](=O)O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
